Acrylate d’éthyle 3-(N,N-diméthylamino)

Vue d'ensemble

Description

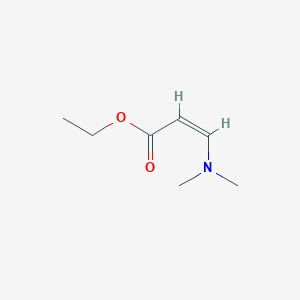

Ethyl trans-3-dimethylaminoacrylate, also known as Ethyl 3-(N,N-dimethylamino)acrylate, is a chemical compound with the empirical formula C7H13NO2 . It is used in scientific research and is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of Ethyl trans-3-dimethylaminoacrylate consists of 7 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms, giving it a molecular weight of 143.18 . The SMILES string representation of the molecule isCCOC(/C=C/N(C)C)=O . Physical And Chemical Properties Analysis

Ethyl trans-3-dimethylaminoacrylate is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It has a density of 1.0±0.1 g/cm^3, a boiling point of 185.9±23.0 °C at 760 mmHg, and a flash point of 68.9±13.5 °C . It is miscible with water and reacts with bases .Applications De Recherche Scientifique

Synthèse organique

L’acrylate d’éthyle 3-(N,N-diméthylamino) est une matière première importante utilisée en synthèse organique . Il peut participer à diverses réactions chimiques pour former de nouveaux composés, contribuant au développement de nouveaux matériaux et substances.

Produits pharmaceutiques

Ce composé est utilisé comme intermédiaire dans l’industrie pharmaceutique . Il peut être impliqué dans la synthèse de principes actifs pharmaceutiques, contribuant au développement de nouveaux médicaments et thérapies.

Produits agrochimiques

Dans le domaine des produits agrochimiques, l’acrylate d’éthyle 3-(N,N-diméthylamino) est utilisé comme élément constitutif dans la synthèse de pesticides, d’herbicides et d’autres produits chimiques agricoles . Ces substances aident à protéger les cultures et à augmenter la productivité agricole.

Domaines des colorants

L’acrylate d’éthyle 3-(N,N-diméthylamino) est également utilisé dans l’industrie des colorants . Il peut être utilisé dans la synthèse de colorants et de pigments, contribuant à la production d’une large gamme de couleurs pour les textiles, les plastiques et autres matériaux.

Copolymérisation

Le composé est utilisé dans la copolymérisation avec d’autres monomères . Par exemple, il a été utilisé dans la copolymérisation radicalaire avec l’acrylate de n-dodécyle (DA) ou le méthacrylate de n-dodécyle (DMA) dans le toluène . Ce processus influence considérablement la composition et l’hétérogénéité de composition des copolymères .

Huiles lubrifiantes

Les copolymères (méth)acryliques organosolubles contenant des amines, qui peuvent être synthétisés à l’aide d’acrylate d’éthyle 3-(N,N-diméthylamino), sont des modificateurs de viscosité dispersants efficaces pour les huiles lubrifiantes . Ces modificateurs améliorent les performances des huiles lubrifiantes, contribuant à l’efficacité et à la longévité des systèmes mécaniques.

Mécanisme D'action

Mode of Action

It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, or altering the properties of cellular membranes .

Biochemical Pathways

Given the compound’s structure and potential targets, it’s likely that it could influence a variety of biochemical processes .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .

Result of Action

Given the compound’s potential targets and mode of action, it’s likely that it could have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-(N,N-dimethylamino)acrylate. For instance, factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s stability and activity .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Ethyl trans-3-dimethylaminoacrylate for laboratory experiments is its versatility, as it can be used in a variety of different experiments. Additionally, it is relatively easy to synthesize, and it is relatively inexpensive. One of the main limitations of Ethyl trans-3-dimethylaminoacrylate for laboratory experiments is that it is not very stable, and it can degrade over time. Additionally, it can be toxic if not handled properly.

Orientations Futures

There are a number of potential future directions for Ethyl trans-3-dimethylaminoacrylate. One potential direction is to further study its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be done to improve its stability and reduce its toxicity. Another potential direction is to further study its potential applications in drug delivery systems and enzyme inhibition. Additionally, further research could be done to explore its potential uses in other areas, such as agriculture and food science. Finally, further research could be done to explore its potential uses in medical applications, such as the treatment of diseases.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl (E)-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUMJYQUKKUOHO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101009957 | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1117-37-9, 924-99-2 | |

| Record name | Ethyl (2E)-3-(dimethylamino)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid, 3-(dimethylamino)-, ethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-(dimethylamino)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

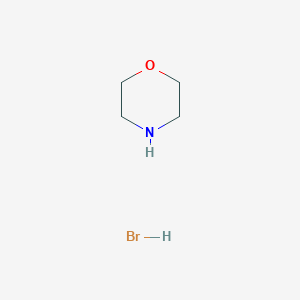

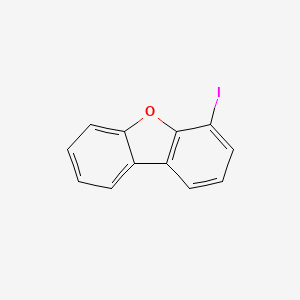

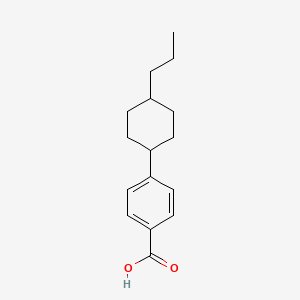

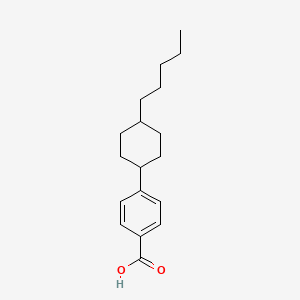

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Ethyl 3-(dimethylamino)acrylate a useful reagent in organic synthesis?

A: Ethyl 3-(dimethylamino)acrylate is a highly versatile building block due to its structure. The presence of both an electron-deficient alkene (activated by the electron-withdrawing ester group) and the electron-rich dimethylamino group makes it a suitable substrate for various reactions. [, , , ] This bifunctionality enables it to act as a Michael acceptor and participate in cyclization reactions, leading to the synthesis of diverse heterocyclic compounds. [, , , ]

Q2: Can you provide an example of how Ethyl 3-(dimethylamino)acrylate is used in the synthesis of pharmaceuticals?

A: Absolutely. One example is its application in synthesizing Dolutegravir, an HIV integrase inhibitor. Researchers successfully utilized Ethyl 3-(dimethylamino)acrylate as a starting material in a multi-step synthesis of a key Dolutegravir intermediate. [] The process involved a condensation reaction with methyl oxalyl chloride, followed by several transformations and a MgBr2-promoted cyclization to achieve the desired intermediate. This highlights the compound's utility in constructing complex pharmaceutical scaffolds.

Q3: The abstracts mention "continuous flow" processes. How does Ethyl 3-(dimethylamino)acrylate perform in such systems?

A: In a study focused on Floxacin intermediates, researchers demonstrated that Ethyl 3-(dimethylamino)acrylate effectively participates in a continuous flow reaction to form Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. [] The rapid and efficient activation of 2,4-dichloro-5-fluorobenzoic acid into its acid chloride using bis(trichloromethyl)carbonate allowed for a swift reaction with Ethyl 3-(dimethylamino)acrylate in the continuous flow setup. This resulted in a more efficient and environmentally friendly process compared to traditional batch reactions. []

Q4: Are there any studies exploring the reactivity of Ethyl 3-(dimethylamino)acrylate beyond pharmaceutical applications?

A: Yes, the compound's reactivity extends beyond drug synthesis. One study explored its use in generating 2-(arylhydrazono)aldehydes, important precursors to various heterocycles like pyrazoles and arylazolopyrimidines. [] By reacting Ethyl 3-(dimethylamino)acrylate with arenediazonium chlorides, researchers efficiently synthesized a series of 2-(arylhydrazono)aldehydes. This highlights the compound's versatility in accessing a diverse range of structures relevant to various chemical fields. []

Q5: How does the structure of Ethyl 3-(dimethylamino)acrylate relate to its reactivity in these examples?

A: The reactivity stems from the interplay between the electron-rich and electron-deficient functionalities within the molecule. The electron-donating dimethylamino group enhances the nucleophilicity of the adjacent carbon, facilitating its attack on electrophiles. Conversely, the electron-withdrawing ester group increases the electrophilicity of the alkene, making it susceptible to nucleophilic attack, as observed in Michael additions. [, ] This balanced reactivity profile makes it a valuable tool for constructing a variety of molecular frameworks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B1662022.png)

![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)

![[1,1'-Biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B1662029.png)

![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)